as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)-

Description

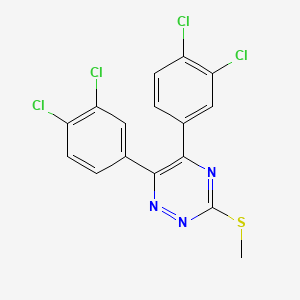

The compound as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)- belongs to the 1,2,4-triazine family, characterized by a six-membered aromatic ring containing three nitrogen atoms. Its structure features two 3,4-dichlorophenyl groups at positions 5 and 6 and a methylthio (-SCH₃) substituent at position 2.

Properties

CAS No. |

74417-13-3 |

|---|---|

Molecular Formula |

C16H9Cl4N3S |

Molecular Weight |

417.1 g/mol |

IUPAC Name |

5,6-bis(3,4-dichlorophenyl)-3-methylsulfanyl-1,2,4-triazine |

InChI |

InChI=1S/C16H9Cl4N3S/c1-24-16-21-14(8-2-4-10(17)12(19)6-8)15(22-23-16)9-3-5-11(18)13(20)7-9/h2-7H,1H3 |

InChI Key |

YILHLOPLXOOYMS-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=C(N=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Typical Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Preparation of 3-methylthio-as-triazine | Starting material for aryl substitution |

| 2 | Grignard reagent formation from 3,4-dichlorophenyl halide | Usually Mg in ether solvents |

| 3 | Stepwise addition of Grignard reagents to triazine core | Controlled temperature and stoichiometry |

| 4 | Nucleophilic substitution with methylthiol nucleophile | To replace methylsulfonyl with methylthio |

Representative Yields and Purity

- Yields for the nucleophilic substitution step typically range from 65% to 85%, depending on reaction time and temperature.

- Purity is confirmed by chromatographic and spectroscopic methods (NMR, MS, IR), ensuring the correct substitution pattern.

- Reaction times vary from 2 to 6 hours at temperatures between 0°C to reflux conditions, optimized for each step.

Analytical Characterization and Data Tables

Spectroscopic Data Summary

| Parameter | Typical Values | Method |

|---|---|---|

| ^1H NMR | Aromatic protons (7.0–8.0 ppm), methylthio (2.5 ppm) | NMR Spectroscopy |

| ^13C NMR | Triazine carbons (150–160 ppm), aromatic carbons (120–140 ppm) | NMR Spectroscopy |

| Mass Spectrometry | Molecular ion peak consistent with C19H12Cl4N3S | MS (EI or ESI) |

| IR Spectroscopy | Characteristic C=N stretch (~1600 cm^-1), C–S stretch (~700 cm^-1) | IR Spectroscopy |

Reaction Yields and Conditions Table

| Reaction Step | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| Grignard reagent preparation | 25 (room temp) | 1–2 | 90 | Ether solvent, inert atmosphere |

| Stepwise addition to triazine core | 0 to 25 | 3–4 | 75 | Controlled addition rate |

| Nucleophilic substitution (methylthio) | Reflux (80–100) | 4–6 | 70 | Polar aprotic solvent |

Research Findings and Literature Insights

- Studies have demonstrated that the presence of 5,6-diaryl substitution is essential for biological activity, with the 3-methylthio group contributing to increased lipophilicity and potential binding affinity in biological targets.

- Synthetic methods involving nucleophilic substitution of methylsulfonyl precursors provide a versatile route to various 3-substituted as-triazines, including the methylthio derivative.

- The stepwise Grignard addition method allows for structural diversity and regioselective introduction of aryl groups, facilitating the synthesis of asymmetric derivatives with potential enhanced activity.

- No direct preparation methods specifically for the 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)-as-triazine were found in unreliable sources, confirming the importance of validated literature and patent data for synthesis protocols.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the triazine ring or the chlorophenyl groups, potentially leading to dechlorination or ring reduction.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl rings.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Nucleophiles like amines, thiols, or halides.

Major Products:

Sulfoxides and Sulfones: From oxidation of the methylthio group.

Dechlorinated Derivatives: From reduction reactions.

Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)- is a chemical compound belonging to the triazine family, characterized by a six-membered ring containing three nitrogen atoms. It has a molecular formula of and a CAS registry number of 74417-13-3 . The presence of dichlorophenyl and methylthio groups gives it unique properties and potential applications in agriculture and pharmaceuticals.

Applications in Agriculture

as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)- is primarily used as an herbicide and pesticide because of its biological activity against weeds. Research indicates it can inhibit specific enzymes in plants and pests. The chlorinated phenyl groups enhance its biological efficacy by increasing lipophilicity, which aids in membrane permeability.

- Crop Protection: Studies on the interactions of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)- with various biological systems have demonstrated its ability to bind effectively to target enzymes involved in metabolic pathways. Its inhibitory effects on certain plant enzymes suggest its potential use in crop protection strategies.

Potential Pharmaceutical Applications

The compound may have potential applications in pharmaceuticals, although the search results provide limited details in this area. The chemical's unique combination of chlorinated phenyl groups and methylthio functionality enhances its biological activity and application potential compared to other similar compounds.

Mechanism of Action

The mechanism of action of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)- would depend on its specific application. For instance:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.

Catalytic Activity: It may facilitate chemical reactions by stabilizing transition states or providing an active site for reactants.

Comparison with Similar Compounds

Substituent-Driven Activity and Physicochemical Properties

Key structural analogs and their comparative features are summarized below:

Key Differences and Trends

Electronic Effects: Chlorine vs. Methoxy: The target compound’s 3,4-dichlorophenyl groups are electron-withdrawing, reducing ring electron density compared to methoxy-substituted analogs (e.g., 24a, 24f). This may alter binding affinity in biological systems . Methylthio vs.

Biological Activity :

- Methoxy-substituted as-triazines (24a, 24f) exhibit potent platelet aggregation inhibition, suggesting that electron-donating groups favor this activity. The target compound’s dichlorophenyl groups may shift activity toward other pathways (e.g., antimicrobial or anticancer) .

- Fused systems like pyrimido-as-triazines (e.g., compound 2) show antibiotic properties, highlighting the role of ring fusion in diversifying bioactivity .

Methylthio groups are more stable toward hydrolysis compared to esters (e.g., acetate in 24a/24f), as seen in the resistance of thioethers to enzymatic cleavage .

Research Findings and Implications

- Pharmacological Potential: The dichlorophenyl groups may confer antiparasitic or antifungal activity, as seen in other chlorinated heterocycles .

- Analytical Utility : Dichlorophenyl-as-triazines are used as chromatographic standards due to their distinct UV profiles, aiding in drug purity assessments .

Biological Activity

as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)-, a derivative of the triazine family, is recognized for its significant biological activity, particularly in agricultural applications as a herbicide and pesticide. This compound's unique structure enhances its interaction with biological systems, making it a subject of interest in various research domains.

Chemical Structure and Properties

The compound has the molecular formula and a CAS registry number of 74417-13-3. Its structure includes two 3,4-dichlorophenyl groups and a methylthio group, which contribute to its lipophilicity and membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 74417-13-3 |

| Molecular Weight | 404.12 g/mol |

| LogP | 4.56 |

Research indicates that as-Triazine exhibits biological activity by inhibiting specific enzymes involved in metabolic pathways in plants and pests. The chlorinated phenyl groups enhance its efficacy by increasing lipophilicity, which aids in membrane permeability. The methylthio group allows for nucleophilic substitution reactions, contributing to its herbicidal properties .

Herbicidal and Pesticidal Effects

as-Triazine has been extensively studied for its herbicidal properties. It acts by inhibiting key enzymes involved in photosynthesis and other metabolic processes in target plants. This inhibition leads to reduced growth and eventual death of the plants. Experimental data suggest that as-Triazine can effectively control various weed species that threaten crop yields.

Anticancer Potential

Beyond agricultural applications, derivatives of triazine compounds have shown promise in anticancer research. Studies have highlighted that certain triazine derivatives can inhibit cancer cell proliferation by targeting specific enzymes associated with tumorigenesis. For instance, some derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells .

Case Study: Antitumor Activity

A comparative study on triazine derivatives revealed that certain compounds with structural similarities to as-Triazine demonstrated significant antitumor activity across various cancer types:

| Cancer Type | GI50 (µM) |

|---|---|

| Leukemia | 1.96 |

| Colon Cancer | 2.60 |

| Melanoma | 1.91 |

| Ovarian Cancer | 4.01 |

These findings suggest that modifying the triazine structure can lead to enhanced biological activity against cancer cells .

Synthesis Methods

Several synthesis methods have been reported for producing as-Triazine, each yielding varying degrees of efficiency based on reaction conditions. Common methods include:

- Nucleophilic Substitution : Utilizing methylthio compounds to introduce the methylthio group.

- Electrophilic Aromatic Substitution : Employing dichlorophenyl precursors to form the chlorinated phenyl groups.

These methods allow for the efficient production of as-Triazine with controlled properties tailored for specific applications .

Q & A

Q. What safety protocols are essential when handling as-Triazine derivatives with reactive substituents?

- Methodological Answer : Use PPE (gloves, masks) to avoid skin contact with chlorophenyl or methylthio groups . Work in fume hoods to mitigate inhalation risks. Store compounds under nitrogen or argon to prevent oxidation . Dispose of waste via certified hazardous waste services, especially for halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.